molecular formula C12H22O2 B15279344 Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate

Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate

Cat. No.: B15279344
M. Wt: 198.30 g/mol
InChI Key: SAULJXDGHMOLOU-UHFFFAOYSA-N
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Description

Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol. It is an intermediate used in the synthesis of various chemical products, including synthetic elastomers and natural rubber.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate typically involves the esterification of 2,2,4,4-Tetramethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters.

Scientific Research Applications

Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving the modification of biological molecules.

    Industry: Used in the production of synthetic elastomers and natural rubber.

Mechanism of Action

The mechanism of action of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,4-Trimethylcyclohexanecarboxylate
  • Methyl 2,2,4,4-Tetramethylcyclopentanecarboxylate
  • Methyl 2,2,4,4-Tetramethylcycloheptanecarboxylate

Uniqueness

Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high degree of methyl substitution provides steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

methyl 2,2,4,4-tetramethylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H22O2/c1-11(2)7-6-9(10(13)14-5)12(3,4)8-11/h9H,6-8H2,1-5H3

InChI Key

SAULJXDGHMOLOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(C1)(C)C)C(=O)OC)C

Origin of Product

United States

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